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Compound of Interest

Compound Name:
4-(Hydroxymethyl)oxane-4-

carbonitrile

Cat. No.: B1292780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to

validate the chemical structure of 4-(hydroxymethyl)oxane-4-carbonitrile. By comparing

predicted spectroscopic data with that of a similar, well-characterized compound, oxane-4-

carbonitrile, this document offers a framework for structural elucidation and confirmation.

Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for 4-
(hydroxymethyl)oxane-4-carbonitrile and the related compound, oxane-4-carbonitrile.

Note: Experimental data for 4-(hydroxymethyl)oxane-4-carbonitrile is not publicly available.

The data presented here is predicted based on established spectroscopic principles and

computational models.
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Functional Group

Predicted Wavenumber
(cm⁻¹) for 4-
(hydroxymethyl)oxane-4-
carbonitrile

Reference Wavenumber
(cm⁻¹) for Nitriles and
Alcohols

O-H (Alcohol) ~3400 (broad) 3200-3600 (broad)

C-H (Alkane) ~2850-2960 2850-3000

C≡N (Nitrile) ~2240 2210-2260

C-O (Alcohol) ~1050 1000-1260

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Assignment

Predicted
Chemical Shift
(δ, ppm) for 4-
(hydroxymethy
l)oxane-4-
carbonitrile

Experimental
Chemical Shift
(δ, ppm) for
oxane-4-
carbonitrile[1]

Multiplicity Integration

-CH₂-O- (ring) 3.8 - 4.0 4.20 m 4H

-CH₂-OH 3.7 - s 2H

-OH 2.5 (variable) - s 1H

-CH-CN - 2.46 m 1H

-CH₂- (ring,

adjacent to O)
1.8 - 2.0 - m 4H

-CH₂- (ring,

adjacent to C-

CN)

- 1.64-2.04 m 4H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Assignment
Predicted Chemical Shift (δ, ppm) for 4-
(hydroxymethyl)oxane-4-carbonitrile

C≡N ~120

-C-OH (quaternary) ~75

-CH₂-O- (ring) ~65

-CH₂-OH ~63

-CH₂- (ring) ~35

Mass Spectrometry (MS)
Ion

Predicted m/z for 4-
(hydroxymethyl)oxane-4-carbonitrile

[M]+• 141

[M-H₂O]+• 123

[M-CH₂OH]+ 110

[M-CN]+ 115

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Infrared (IR) Spectroscopy
A small amount of the neat liquid sample, 4-(hydroxymethyl)oxane-4-carbonitrile, is placed

on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR

spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis

and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃ or D₂O) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400

MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm)

relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (MS)
The sample is introduced into the mass spectrometer via direct infusion or after separation by

gas chromatography (GC-MS). For electron ionization (EI) mass spectrometry, the sample is

bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and

fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer and detected.

Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for validating the structure of an organic

compound using multiple spectroscopic techniques.
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Structural Elucidation Workflow

Proposed Structure
4-(hydroxymethyl)oxane-4-carbonitrile
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Validating the Structure of 4-(hydroxymethyl)oxane-4-
carbonitrile: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1292780#validating-the-structure-of-4-
hydroxymethyl-oxane-4-carbonitrile-via-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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